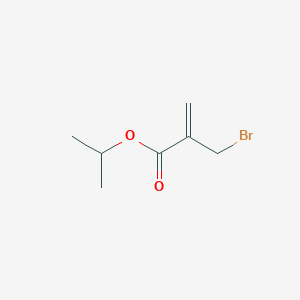![molecular formula C11H17N3O5S B12556775 Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- CAS No. 192379-55-8](/img/structure/B12556775.png)
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-benzenesulfonamide, the synthetic route may involve the following steps:
Preparation of Intermediate: The initial step involves the preparation of an intermediate by reacting benzenesulfonyl chloride with 2-nitroethanol under basic conditions.
Amination: The intermediate is then reacted with 3-hydroxypropylamine to introduce the amino group.
Purification: The final product is purified using recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Antimicrobial Research: The compound has shown promise as an antimicrobial agent, particularly against antibiotic-resistant bacteria.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with broad-spectrum antibacterial activity.
N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the nitro group, affecting its reactivity and biological activity.
N-(3-aminopropyl)benzenesulfonamide: Similar structure but lacks the hydroxyl group, influencing its solubility and interaction with biological targets.
Uniqueness
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- is unique due to the presence of both the nitro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
CAS No. |
192379-55-8 |
|---|---|
Molecular Formula |
C11H17N3O5S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[2-(3-hydroxypropylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H17N3O5S/c15-9-3-6-12-7-8-13-20(18,19)11-5-2-1-4-10(11)14(16)17/h1-2,4-5,12-13,15H,3,6-9H2 |
InChI Key |
DYWGUFPSMVGYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


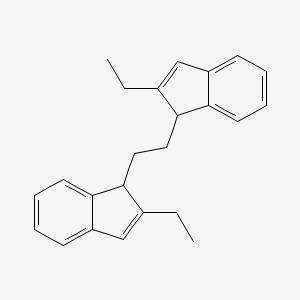
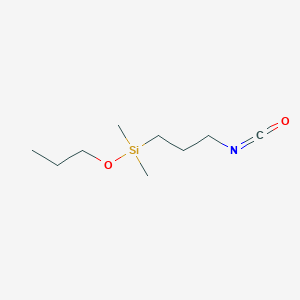
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
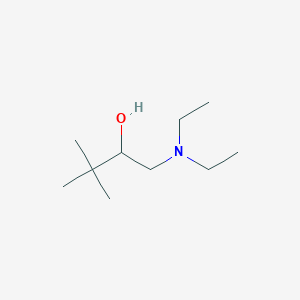
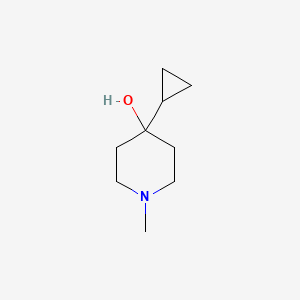

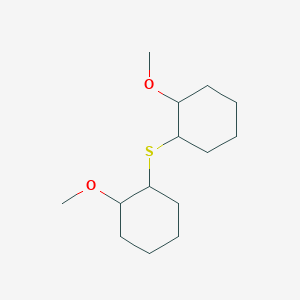
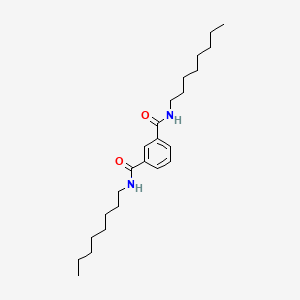


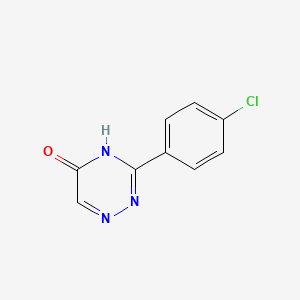

![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
